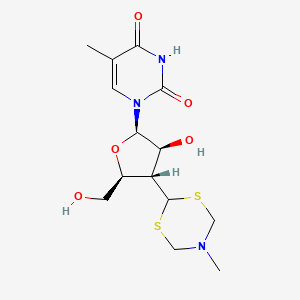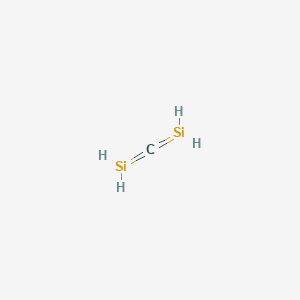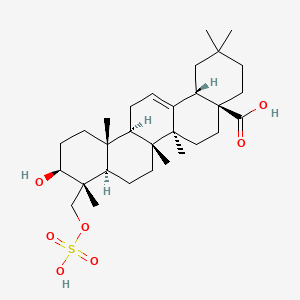
Triterpenoid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triterpenoids are a class of chemical compounds composed of six isoprene units, resulting in a molecular formula of C30H48. These compounds are widely distributed in nature, found in animals, plants, and fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triterpenoids are typically synthesized through the cyclization of squalene or oxidosqualene. The cyclization process is catalyzed by triterpenoid synthases, which convert these precursors into various this compound structures. The reaction conditions often involve specific enzymes and cofactors that facilitate the formation of the desired this compound scaffold .
Industrial Production Methods: Industrial production of triterpenoids often involves the extraction of these compounds from natural sources, such as plants. Techniques like high-performance liquid chromatography and mass spectrometry are used to isolate and purify triterpenoids from plant extracts. Advances in biotechnology have also enabled the production of triterpenoids through microbial fermentation and genetic engineering .
Analyse Chemischer Reaktionen
Types of Reactions: Triterpenoids undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the triterpenoid structure to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce triterpenoids, often under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or alcohols, and can be catalyzed by acids or bases
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted this compound derivatives. These derivatives often exhibit enhanced biological activities and are used in various applications .
Wissenschaftliche Forschungsanwendungen
Triterpenoids have a wide range of scientific research applications:
Chemistry: Triterpenoids are studied for their complex structures and diverse reactivity, making them valuable in synthetic chemistry and natural product research.
Biology: In biological research, triterpenoids are investigated for their roles in plant defense mechanisms and their interactions with other biological molecules.
Medicine: Triterpenoids exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. .
Industry: Triterpenoids are used in the food and cosmetic industries for their emulsifying and foaming properties. .
Wirkmechanismus
The mechanism of action of triterpenoids involves their interaction with specific molecular targets and pathways. For example, triterpenoids can modulate signaling pathways involved in inflammation and cell proliferation. They often target enzymes and receptors, leading to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
- Steroids (e.g., cholesterol)
- Saponins (e.g., ginsenosides)
- Triterpenoid acids (e.g., ursolic acid, oleanolic acid) .
Triterpenoids stand out due to their structural diversity and wide range of biological activities, making them unique and valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
125343-14-8 |
|---|---|
Molekularformel |
C30H48O7S |
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
XBZYWSMVVKYHQN-MYPRUECHSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COS(=O)(=O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
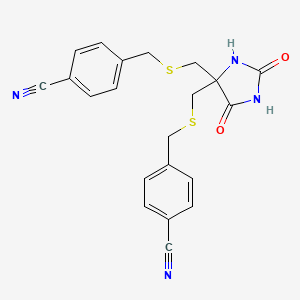
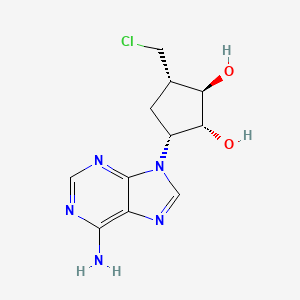

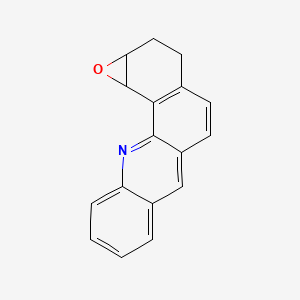
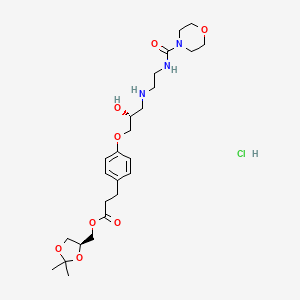

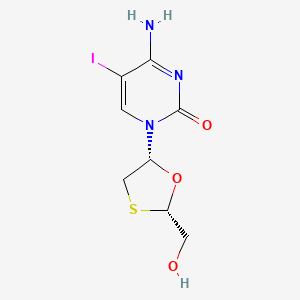

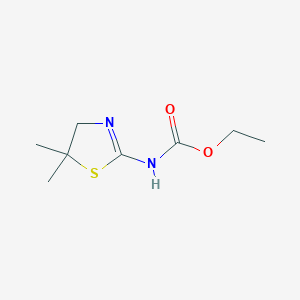
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
